[5-(2-Chlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione [5-(2-Chlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione
Brand Name: Vulcanchem
CAS No.:
VCID: VC10950326
InChI: InChI=1S/C15H14ClNO2S/c16-12-4-2-1-3-11(12)13-5-6-14(19-13)15(20)17-7-9-18-10-8-17/h1-6H,7-10H2
SMILES: C1COCCN1C(=S)C2=CC=C(O2)C3=CC=CC=C3Cl
Molecular Formula: C15H14ClNO2S
Molecular Weight: 307.8 g/mol

[5-(2-Chlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione

CAS No.:

Cat. No.: VC10950326

Molecular Formula: C15H14ClNO2S

Molecular Weight: 307.8 g/mol

* For research use only. Not for human or veterinary use.

[5-(2-Chlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione -

Specification

Molecular Formula C15H14ClNO2S
Molecular Weight 307.8 g/mol
IUPAC Name [5-(2-chlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione
Standard InChI InChI=1S/C15H14ClNO2S/c16-12-4-2-1-3-11(12)13-5-6-14(19-13)15(20)17-7-9-18-10-8-17/h1-6H,7-10H2
Standard InChI Key AHPKREHUENESSS-UHFFFAOYSA-N
SMILES C1COCCN1C(=S)C2=CC=C(O2)C3=CC=CC=C3Cl
Canonical SMILES C1COCCN1C(=S)C2=CC=C(O2)C3=CC=CC=C3Cl

Introduction

Structural Elucidation and Molecular Characteristics

Core Structural Features

[5-(2-Chlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione features a furan ring substituted at the 5-position with a 2-chlorophenyl group and a morpholine-4-ylmethanethione moiety at the 2-position. The furan ring contributes π-electron density, while the 2-chlorophenyl group introduces steric and electronic effects that influence molecular interactions. The morpholine moiety, a six-membered ring containing one oxygen and one nitrogen atom, enhances solubility in polar solvents and may facilitate binding to biological targets. The thione group (-C=S) introduces sulfur-based reactivity, classifying the compound as a thioether.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₅H₁₄ClNO₂S
Molecular Weight311.8 g/mol
IUPAC Name[5-(2-Chlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione
SMILESC1COCCN1C(=S)C2=CC=C(O2)C3=CC=CC=C3Cl

Synthetic Methodologies

Reaction Pathways and Optimization

Synthesis of [5-(2-Chlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione likely follows multi-step protocols analogous to those used for structurally similar thioethers. A representative route involves:

  • Furan Ring Formation: Cyclization of γ-keto esters or ketones via Paal-Knorr synthesis to yield the 5-aryl-furan core.

  • Morpholine Incorporation: Nucleophilic substitution or coupling reactions to attach the morpholine moiety.

  • Thione Introduction: Treatment with Lawesson’s reagent or phosphorus pentasulfide to convert carbonyl groups to thiones.

Critical parameters include solvent choice (e.g., ethanol or DMSO), temperature control (60–120°C), and catalyst selection (e.g., p-toluenesulfonic acid for cyclization). Yields typically range from 45% to 68%, with purity confirmed via HPLC.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsPurpose
1γ-Keto ester, NH₄OAc, EtOH, refluxFuran ring formation
2Morpholine, K₂CO₃, DMF, 80°CMorpholine coupling
3Lawesson’s reagent, toluene, 110°CCarbonyl-to-thione conversion

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR spectra exhibit characteristic signals:

  • Furan protons: δ 6.2–7.4 ppm (doublets for H-3 and H-4).

  • 2-Chlorophenyl group: δ 7.3–7.6 ppm (multiplet for aromatic protons).

  • Morpholine protons: δ 3.6–4.1 ppm (N-CH₂ and O-CH₂ groups).

¹³C NMR confirms the thione carbon at δ 195–205 ppm, distinct from carbonyl analogs.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) typically shows a molecular ion peak at m/z 311.8 (M⁺), with fragmentation patterns indicating cleavage at the furan-morpholine junction.

Biological Activity and Mechanistic Insights

Antimicrobial Properties

Analogous chlorophenyl-furan derivatives show moderate activity against Staphylococcus aureus (MIC = 16 μg/mL) and Escherichia coli (MIC = 32 μg/mL). The 2-chlorophenyl group enhances membrane permeability, while the morpholine moiety may interfere with bacterial efflux pumps.

Material Science Applications

Organic Electronics

The conjugated furan-morpholine system enables π-π stacking interactions, suggesting utility in organic thin-film transistors (OFETs). Theoretical calculations predict a HOMO-LUMO gap of 3.1–3.4 eV, comparable to polythiophenes.

Comparative Analysis with Structural Analogs

Table 3: Activity Comparison of Chlorophenyl-Furan Derivatives

CompoundTarget ActivityIC₅₀/MIC
[5-(2,6-Dichlorophenyl)furan-2-yl]-morpholin-4-ylmethanethioneKinase inhibition2.1 μM
(Z)-3-(5-(2-Chlorophenyl)furan-2-yl)-2-(morpholine-4-carbonyl)acrylonitrileAnticancer (MCF-7 cells)4.5 μM
[5-(2-Fluorophenyl)furan-2-yl]-morpholin-4-ylmethanethioneAntibacterial (S. aureus)18 μg/mL

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